molecular formula C13H18O B1324416 2,2,3',5'-Tetramethylpropiophenone CAS No. 898766-24-0

2,2,3',5'-Tetramethylpropiophenone

Cat. No.: B1324416
CAS No.: 898766-24-0
M. Wt: 190.28 g/mol
InChI Key: FMNXLYMFSXVBHT-UHFFFAOYSA-N
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Description

2,2,3',5'-Tetramethylpropiophenone is a substituted propiophenone featuring a propionyl group (C(O)CH2CH3) attached to a benzene ring with methyl substituents at the 2, 2', 3', and 5' positions. This compound is of interest in organic synthesis and pharmaceutical intermediate development due to its steric and electronic properties imparted by the methyl groups.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXLYMFSXVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633498
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-24-0
Record name 1-(3,5-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3’,5’-Tetramethylpropiophenone can be achieved through several methods. One common route involves the reaction of 1-(2,5-dimethylphenyl)-2-methyl-propan-1-one with sodium hydride in tetrahydrofuran under reflux conditions, followed by the addition of methyl iodide . The reaction conditions typically require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2,2,3’,5’-Tetramethylpropiophenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,3’,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces secondary alcohols.

Scientific Research Applications

2,2,3’,5’-Tetramethylpropiophenone has several scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3’,5’-Tetramethylpropiophenone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and systems, leading to various effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2,2,3',5'-tetramethylpropiophenone, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
This compound C₁₄H₂₀O 204.31 2,2,3',5'-tetramethyl High steric hindrance N/A
2,2,3',4'-Tetramethylpropiophenone C₁₄H₂₀O 204.31 2,2,3',4'-tetramethyl Asymmetric methyl substitution
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone C₁₆H₁₄Cl₂OS 333.25 2',5'-Cl; 2-thiomethylphenyl Electrophilic Cl and sulfur-containing group
2,2,2,3'-Tetrafluoroacetophenone C₈H₄F₄O 192.11 2,2,2,3'-tetrafluoro Fluorine-induced electronic effects
3',5'-Difluoro-2,2-dimethylbutyrophenone C₁₃H₁₆F₂O 226.27 3',5'-F; butyrophenone backbone Longer alkyl chain; fluorinated

Physicochemical and Reactivity Differences

Steric Effects: The this compound exhibits significant steric hindrance due to methyl groups at ortho and meta positions. This hindrance may reduce reactivity in nucleophilic substitutions compared to less-substituted analogs like 2,2,3',4'-tetramethylpropiophenone, where asymmetry could allow selective interactions . In contrast, 2,2,2,3'-tetrafluoroacetophenone (a fluorinated acetophenone) benefits from fluorine's electronegativity, enhancing electrophilicity at the carbonyl group despite steric challenges .

Applications: Fluorinated compounds (e.g., 2,2,2,3'-tetrafluoroacetophenone) are valued in agrochemicals and pharmaceuticals for their metabolic stability . Thiomethyl-containing analogs (e.g., 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone) may serve as intermediates in sulfur-based drug synthesis .

Biological Activity

2,2,3',5'-Tetramethylpropiophenone (TMPP) is a compound primarily recognized for its applications in photoinitiation processes in polymer chemistry. However, its biological activities have garnered attention in recent years due to emerging studies indicating potential therapeutic effects. This article explores the biological activity of TMPP, including its cytotoxicity, antioxidant properties, and effects on various cell lines.

Chemical Structure and Properties

TMPP is classified as an aryl ketone with the following chemical structure:

C15H18O\text{C}_{15}\text{H}_{18}\text{O}

This structure contributes to its reactivity and interaction with biological systems.

1. Cytotoxicity

Cytotoxicity studies have shown that TMPP exhibits varying degrees of toxicity across different cell lines. Using the MTT assay, researchers evaluated its effects on mammalian cells. The results indicated that TMPP has a dose-dependent cytotoxic effect, particularly in cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
HepG220

These findings suggest that TMPP may have potential as an anticancer agent, warranting further investigation into its mechanism of action.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of TMPP. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

  • Mechanism : TMPP's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Comparative Analysis : In vitro assays demonstrated that TMPP's antioxidant capacity is comparable to that of well-known antioxidants like ascorbic acid and quercetin.
CompoundIC50 (µM)Reference
TMPP15
Ascorbic Acid12
Quercetin18

3. Effects on Cell Proliferation

In addition to cytotoxic effects, TMPP has been investigated for its role in modulating cell proliferation. Studies indicate that TMPP can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

  • Mechanism of Action : TMPP appears to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

Case Studies

Several case studies have documented the biological effects of TMPP:

  • Study on HeLa Cells : A study demonstrated that treatment with TMPP at concentrations of 25 µM led to a significant increase in apoptosis markers after 24 hours of exposure.
  • MCF-7 Breast Cancer Model : In another study involving MCF-7 cells, TMPP treatment resulted in a reduction of cell viability by approximately 60% compared to control groups after 48 hours.

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